molecular formula C7H4BrNO2 B1513341 7-Bromobenzo[d]isoxazol-3(2H)-one CAS No. 51294-59-8

7-Bromobenzo[d]isoxazol-3(2H)-one

Cat. No.: B1513341
CAS No.: 51294-59-8
M. Wt: 214.02 g/mol
InChI Key: OSNRZJKTIPYAMH-UHFFFAOYSA-N
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Description

7-Bromobenzo[d]isoxazol-3(2H)-one is an organic compound that belongs to the class of isoxazoles. It is characterized by its bromine substituent on the benzene ring, which makes it a useful intermediate in various chemical syntheses and reactions. This compound is noteworthy for its versatility and applicability in different fields such as organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: : One common method of synthesizing 7-Bromobenzo[d]isoxazol-3(2H)-one involves the cyclization of 2-bromo-4-nitrophenol with hydroxylamine. The reaction typically takes place under acidic conditions, where the nitro group is reduced, and cyclization occurs to form the isoxazole ring.

Industrial Production Methods: : Industrial production of this compound usually involves the optimized version of the synthetic method mentioned above. It often requires scalable and cost-effective approaches, ensuring high yields and purity of the final product. Companies may employ continuous flow reactors for the production, enhancing the efficiency and control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Substitution Reactions: : The bromine substituent on the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

  • Oxidation: : The isoxazole ring can be oxidized under strong oxidative conditions, leading to various oxidized derivatives.

  • Reduction: : The compound can be reduced to form aminobenzo[d]isoxazole derivatives, which are useful intermediates in pharmaceutical synthesis.

Common Reagents and Conditions

  • For substitution reactions: Sodium azide, sodium hydride, or potassium carbonate in polar aprotic solvents like DMF or DMSO.

  • For oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

  • For reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed: : The major products depend on the specific reagents and conditions used but can include various substituted benzo[d]isoxazoles, oxidized derivatives, and reduced aminobenzo[d]isoxazoles.

Scientific Research Applications

Chemistry: : 7-Bromobenzo[d]isoxazol-3(2H)-one is used as a building block in organic synthesis, enabling the construction of more complex molecules. It is utilized in the formation of bioactive compounds and heterocyclic derivatives.

Biology and Medicine: : In medicinal chemistry, this compound serves as an intermediate in the synthesis of potential pharmaceutical agents. Its derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: : The compound is used in the development of specialty chemicals and advanced materials. It can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and resistance to degradation.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its derivatives and the context of its application. For example, in pharmaceuticals, its derivatives may inhibit specific enzymes or receptors, affecting biological pathways and processes. The molecular targets and pathways involved are specific to each derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoisoxazole: : Shares the isoxazole ring and bromine substituent but differs in the position of the bromine atom.

  • 4-Bromobenzo[d]isoxazol-3(2H)-one: : Has a similar structure but the bromine is on a different position on the benzene ring.

Uniqueness: : 7-Bromobenzo[d]isoxazol-3(2H)-one is unique in its combination of the bromine substituent and the isoxazole ring, which provides a specific reactivity profile and biological activity. Its unique position of bromine affects its chemical behavior and the types of reactions it can undergo compared to its analogs.

Properties

IUPAC Name

7-bromo-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-5-3-1-2-4-6(5)11-9-7(4)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNRZJKTIPYAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)ONC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856852
Record name 7-Bromo-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51294-59-8
Record name 7-Bromo-1,2-benzoxazol-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1,2-benzoxazol-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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